

Key differences between D-Fructose-1,2-13C2 and other labeled fructose

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Compound of Interest

Compound Name: *D-Fructose-1,2-13C2*

Cat. No.: *B1161152*

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Technical Guide: D-Fructose-1,2-13C2 in Metabolic Flux Analysis

Executive Summary

In the landscape of metabolic tracing, **D-Fructose-1,2-13C2** represents a high-resolution probe designed for specific interrogation of fructolysis, gluconeogenesis, and triose phosphate cycling. Unlike universally labeled [U-13C6] fructose, which saturates all downstream metabolites with isotope, the [1,2-13C2] isotopomer exploits the asymmetric cleavage of Aldolase B. This allows researchers to distinguish between the dihydroxyacetone phosphate (DHAP) and glyceraldehyde (GA) pools before triose phosphate isomerase (TPI) equilibration.

This guide details the biochemical mechanics, experimental protocols, and data interpretation frameworks necessary to utilize **D-Fructose-1,2-13C2** effectively in drug development and metabolic disease research.

Part 1: The Isotope Physics & Biochemistry

To understand the utility of **D-Fructose-1,2-13C2**, one must first understand the structural fate of the fructose molecule during hepatic metabolism.

The Aldolase B Asymmetry

The defining characteristic of this tracer is how it behaves during the lysis step of fructolysis.

- Phosphorylation: Fructose is phosphorylated by Ketohexokinase (KHK) at the C1 position to form Fructose-1-Phosphate (F1P). The C1 and C2 positions retain the ^{13}C label.
- Cleavage: Aldolase B cleaves F1P between C3 and C4.
 - Carbons 1-3 become Dihydroxyacetone Phosphate (DHAP).
 - Carbons 4-6 become Glyceraldehyde (GA).

The Resulting Isotopomer Distribution

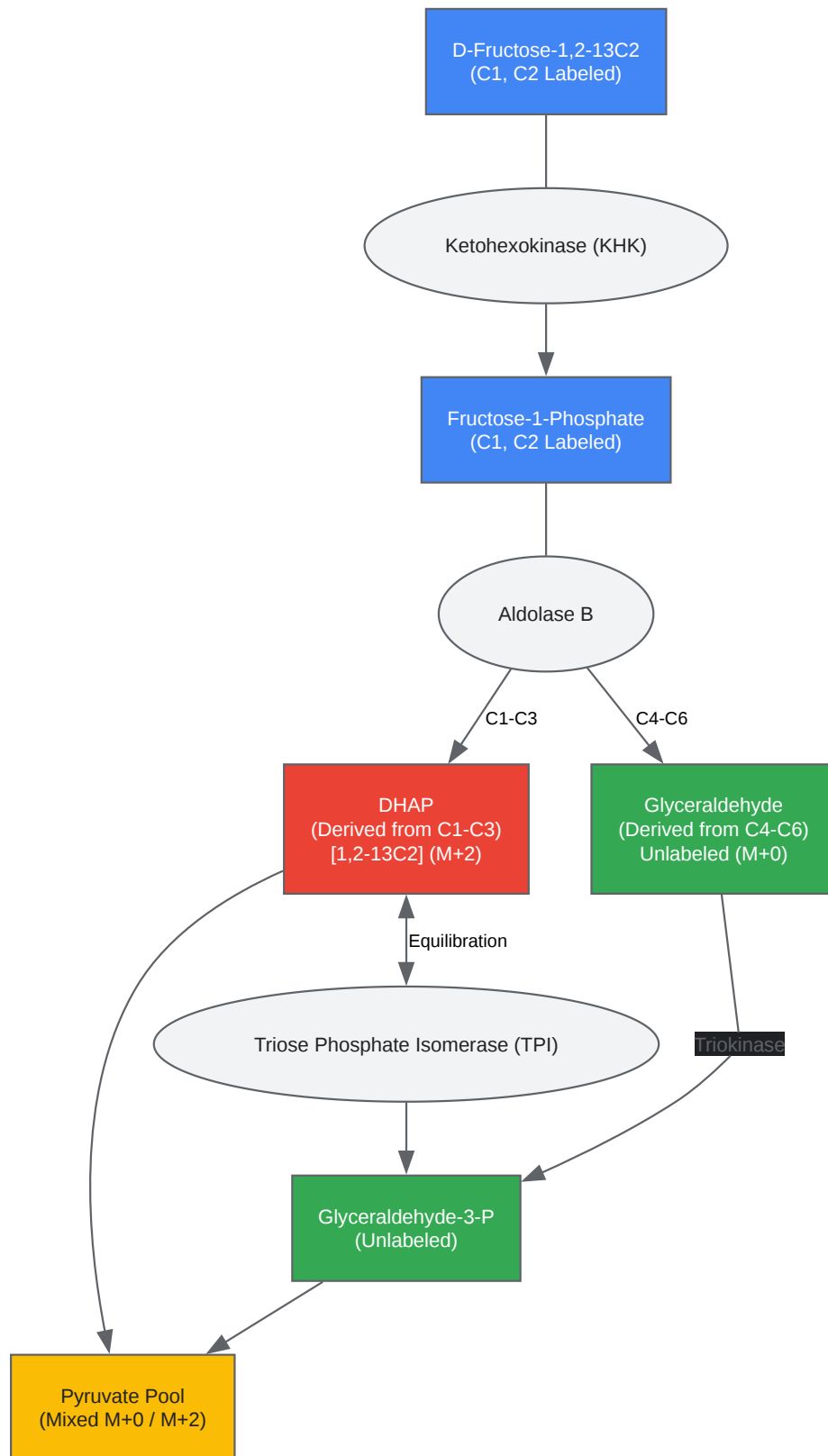
Because the label is restricted to positions 1 and 2:

- DHAP Pool: Inherits C1 and C2. It becomes [1,2- $^{13}\text{C}_2$]-DHAP (Mass shift: M+2).
- Glyceraldehyde Pool: Inherits C4, C5, and C6. It remains Unlabeled (Mass shift: M+0).

This creates a distinct "isotopic asymmetry" that is impossible to achieve with [U- $^{13}\text{C}_6$] fructose (which yields two labeled trioses) or [1- $^{13}\text{C}_1$] fructose (which yields a single labeled DHAP but lacks the doublet coupling useful in NMR).

Diagram 1: Metabolic Fate of D-Fructose-1,2- $^{13}\text{C}_2$

The following diagram illustrates the specific carbon transitions and the resulting asymmetry in the triose phosphate pool.



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Caption: Asymmetric cleavage of [1,2-13C2] Fructose by Aldolase B yields one labeled triose (DHAP) and one unlabeled triose (GA).

Part 2: Comparative Analysis

Selecting the correct isotopomer is critical for experimental success. The table below contrasts the three most common fructose tracers.

Feature	D-Fructose-1,2-13C2	D-Fructose-[U-13C6]	D-Fructose-1-13C1
Primary Utility	Flux Resolution. Distinguishes DHAP vs. GA pools and TPI kinetics.	Total Pool Size. Measures total fructose contribution to lipogenesis/oxidation.	Cost-Effective Tracing. Basic oxidation rates; hyperpolarized MRI.
Aldolase B Products	DHAP (M+2) + Glyceraldehyde (M+0)	DHAP (M+3) + Glyceraldehyde (M+3)	DHAP (M+1) + Glyceraldehyde (M+0)
NMR Signature	Doublet. Preserves C1-C2 J-coupling in DHAP. High specificity.	Complex Multiplets. C-C couplings complicate spectra; signal dilution.	Singlet. No J-coupling info; lower structural specificity.
Gluconeogenesis	High Precision. Can trace triose recycling into Glucose-6-P.	Low Precision. Scrambling makes it hard to distinguish direct vs. indirect pathways.	Moderate Precision.
Cost	High	Moderate	Low

Key Insight: Use [U-13C6] when you simply need to know "How much fructose ended up in lipid?" Use [1,2-13C2] when you need to know "Which pathway did the fructose take, and how fast is the triose cycling?"

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for LC-MS/MS or GC-MS analysis of intracellular metabolites in hepatocytes (e.g., HepG2, primary human hepatocytes).

Phase 1: Tracer Incubation

- Media Prep: Use glucose-free, fructose-free DMEM base. Add 5mM **D-Fructose-1,2-13C2**.
- Equilibration: For steady-state flux analysis (MFA), incubate for 4–6 hours. For kinetic flux profiling, collect time points at 0, 15, 30, and 60 minutes.
- Causality Note: Why glucose-free? To force the cell to utilize the labeled fructose as the primary carbon source, maximizing the isotopic enrichment of downstream intermediates.

Phase 2: Metabolic Quenching (Critical Step)

Metabolism turns over in milliseconds. Improper quenching invalidates the data.

- Rapid Wash: Aspirate media and wash once with ice-cold saline (0.9% NaCl).
- Quench: Immediately add 80% Methanol/20% Water pre-chilled to -80°C.
- Lysis: Scrape cells while on dry ice.
- Validation: If you observe high variability in ATP/ADP ratios between replicates, your quenching was too slow.

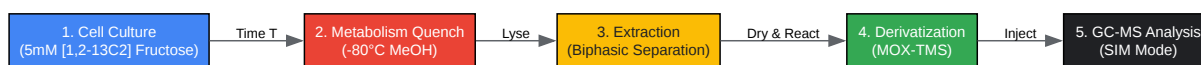
Phase 3: Extraction & Derivatization (GC-MS Focus)

To detect polar sugar phosphates by GC-MS, they must be volatilized.

- Dry: Evaporate methanol supernatant under nitrogen flow.
- Derivatization (MOX-TMS):
 - Add Methoxyamine HCl in pyridine (protects keto groups). Incubate 30°C for 90 min.

- Add MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate 37°C for 30 min.
- Injection: Inject 1µL into GC-MS in splitless mode.

Diagram 2: Experimental Workflow



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Caption: Standardized workflow for metabolic flux analysis using GC-MS detection.

Part 4: Data Interpretation & Calculation

Mass Isotopomer Distribution (MID)

For a metabolite like Lactate (3 carbons), you will observe:

- M+0: Unlabeled (derived from endogenous sources or the Glyceraldehyde arm of fructose).
- M+2: Doubly labeled (derived from the DHAP arm of [1,2-13C2] fructose).
- M+1: Rare. Indicates scrambling or recombination via the Pentose Phosphate Pathway (PPP).

Calculating Fractional Contribution

To determine the contribution of the DHAP arm to the pyruvate pool:

Assessing Triose Phosphate Isomerase (TPI) Activity

If TPI is extremely fast (equilibrium), the enrichment of GAP and DHAP will equalize. If TPI is rate-limiting (common in high-fructose loads), you will see a higher enrichment in DHAP-derived metabolites (like Glycerol-3-Phosphate) compared to GAP-derived metabolites (downstream glycolysis).

Reference Check: High M+2 abundance in Glycerol-3-Phosphate confirms that the C1-C2 label from fructose is being diverted into lipid backbones (Lipogenesis) rather than oxidation.

References

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